methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride
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Overview
Description
Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride is a versatile chemical compound with significant applications in scientific research and development. It is known for its high purity and is used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride typically involves the esterification of 3-(1H-imidazol-5-yl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with methylamine to form the desired compound. The hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen functionalities.
Reduction: Reduced imidazole derivatives with hydrogenated groups.
Substitution: Compounds with substituted nucleophiles replacing the methylamino group.
Scientific Research Applications
Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride is widely used in scientific research due to its versatility and high purity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and proteins, affecting their activity and function. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their behavior and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-4-yl)propanoic acid methyl ester hydrochloride
- 1H-Imidazol-5-ylpropanoate hydrochloride
Uniqueness
Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride stands out due to its unique combination of the imidazole ring and the methylamino group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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